molecular formula C8H12D2O B1165006 (Z)-3-Hexen-1-yl-d2-acetate

(Z)-3-Hexen-1-yl-d2-acetate

Cat. No.: B1165006
M. Wt: 144.21
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Hexen-1-yl-d2-acetate is a deuterated analog of cis-3-Hexenyl Acetate (CAS 3681-71-8), a volatile organic compound famously known as "leaf acetate" for its intensely fresh, green, and fruity aroma . This compound is a significant member of the Green Leaf Volatiles (GLVs), a family of compounds released by plants immediately upon damage, which play a crucial role in plant-plant communication and tritrophic interactions by attracting parasitic wasps and other beneficial insects . The deuterated form, this compound, is synthetically produced to incorporate two deuterium atoms, making it an ideal and essential internal standard for quantitative mass spectrometry (MS) and gas chromatography (GC-MS) analyses. Its primary research value lies in its ability to account for matrix effects and analyte loss during sample preparation, enabling the precise and accurate quantification of its non-deuterated counterpart and related GLVs in complex biological and environmental samples. Researchers utilize this compound in studies of plant signaling pathways, herbivore-induced plant volatiles, and the ecological dynamics of plant-insect interactions. The mechanism of action for the parent compound involves its biosynthesis in plants through the acetylation of (Z)-3-hexen-1-ol, and upon release, it functions as an infochemical, influencing the behavior of neighboring plants and insects within the ecosystem . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H12D2O

Molecular Weight

144.21

Purity

90% min.

Synonyms

(Z)-3-Hexen-1-yl-d2-acetate

Origin of Product

United States

Synthetic Methodologies for Z 3 Hexen 1 Yl D2 Acetate

The synthesis of (Z)-3-Hexen-1-yl-d2-acetate, a deuterated analog of a significant natural fragrance and flavor compound, requires precise and controlled chemical strategies. The introduction of deuterium (B1214612) atoms at specific locations within the molecule, coupled with the stereoselective formation of the (Z)-olefin, presents a unique synthetic challenge. This article details the methodologies employed for its preparation, focusing on regioselective deuteration, precursor synthesis, stereocontrol, reaction optimization, and advanced purification techniques.

Advanced Spectroscopic and Analytical Characterization of Z 3 Hexen 1 Yl D2 Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity

NMR spectroscopy provides unparalleled insight into the structural details of molecules. For deuterated compounds, specific NMR techniques can directly detect deuterium or observe its influence on other nuclei, thereby confirming the location and extent of isotopic labeling.

²H NMR for Direct Deuterium Detection

Deuterium (²H) NMR is the most direct method for observing deuterium nuclei within a molecule. Since deuterium is a quadrupolar nucleus, the signals are typically broader than those in proton NMR. However, for a specific labeling position like the C1 carbon in (Z)-3-Hexen-1-yl-d2-acetate, a distinct resonance is expected.

Research Findings: In the ²H NMR spectrum of this compound, a single signal corresponding to the two deuterium atoms on the C1 carbon (-CD₂-OAc) would be observed. The chemical shift of this signal is expected to be very similar to the corresponding protons in the non-deuterated analogue, typically around 4.0-4.1 ppm. The presence of a single, well-defined peak confirms that the deuterium labeling is exclusively at the C1 position. Integration of this peak allows for the quantification of deuterium incorporation relative to a known standard.

Interactive Data Table: Expected ²H NMR Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment

¹H NMR with Deuterium Decoupling and Isotopic Shift Analysis

Proton (¹H) NMR spectroscopy is highly sensitive to the presence of adjacent deuterium atoms. The substitution of a proton with a deuterium atom results in the disappearance of the corresponding proton signal and simplifies the coupling patterns of neighboring protons.

Research Findings: In the ¹H NMR spectrum of the non-deuterated (Z)-3-Hexen-1-yl acetate (B1210297), the protons at the C1 position (-CH₂-OAc) typically appear as a triplet due to coupling with the adjacent C2 protons. Upon deuteration at the C1 position, this triplet is absent in the spectrum of this compound. Furthermore, the signal for the C2 protons, which appears as a quartet in the unlabeled compound, simplifies to a triplet due to coupling only with the C3 vinylic proton. Applying deuterium decoupling techniques can further sharpen the signals of neighboring protons by removing the small residual ²H-¹H coupling. A slight upfield shift (isotopic shift) of the C2 proton signals may also be observed due to the electronic effect of the adjacent deuterium atoms.

Interactive Data Table: Comparative ¹H NMR Data

Position (Z)-3-Hexen-1-yl acetate This compound
H1 (-CH₂-O) ~4.08 ppm (t) Absent
H2 (-CH₂-C=) ~2.41 ppm (q) ~2.40 ppm (t)
H3, H4 (=CH-) ~5.3-5.5 ppm (m) ~5.3-5.5 ppm (m)
H5 (-CH₂-CH₃) ~2.05 ppm (quintet) ~2.05 ppm (quintet)
H6 (-CH₃) ~0.97 ppm (t) ~0.97 ppm (t)

(s=singlet, t=triplet, q=quartet, m=multiplet)

¹³C NMR Spectroscopy for Deuterium-Induced Effects on Chemical Shifts and Coupling Constants

Carbon-13 (¹³C) NMR is also a powerful tool for confirming deuteration. The carbon directly attached to deuterium exhibits a characteristic multiplet signal due to ¹³C-²H coupling and a significant upfield isotopic shift (α-effect). Carbons adjacent to the deuterated center also experience a smaller upfield shift (β-effect).

Research Findings: In the proton-decoupled ¹³C NMR spectrum of this compound, the signal for the C1 carbon is observed as a triplet due to one-bond coupling with the two deuterium atoms (J_CD). This signal is shifted upfield compared to the C1 signal in the non-deuterated compound (~64.0 ppm). The C2 carbon signal also shows a slight upfield shift of approximately 0.1-0.2 ppm. The disappearance of the strong singlet for C1 and the appearance of a less intense, split signal at a slightly different chemical shift are definitive indicators of deuteration at this position.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Data

Carbon Position (Z)-3-Hexen-1-yl acetate (δ, ppm) This compound (δ, ppm) Isotopic Shift (α/β)
C1 (-CD₂-O) ~64.0 ~63.5 (triplet) α-shift
C2 (-CH₂-C=) ~26.8 ~26.7 β-shift
C3 (=CH-) ~123.5 ~123.5 -
C4 (=CH-) ~134.6 ~134.6 -
C5 (-CH₂-CH₃) ~20.7 ~20.7 -
C6 (-CH₃) ~14.2 ~14.2 -
Acetate (C=O) ~171.0 ~171.0 -

Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Pathway Elucidation

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and thus its isotopic composition. Tandem mass spectrometry (MS/MS) further allows for the study of fragmentation pathways, providing additional evidence for the location of the deuterium label.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Purity Confirmation

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula of a compound. This is critical for confirming the successful incorporation of deuterium atoms.

Research Findings: The molecular formula for non-deuterated (Z)-3-Hexen-1-yl acetate is C₈H₁₄O₂. The introduction of two deuterium atoms changes the formula to C₈H₁₂D₂O₂. HRMS analysis can easily distinguish between these two, as the mass of deuterium (2.0141 u) is slightly more than twice the mass of protium (B1232500) (1.0078 u). The measured exact mass from an HRMS experiment would match the theoretical mass of the d2-labeled compound, confirming the incorporation of exactly two deuterium atoms and thus high isotopic purity.

Interactive Data Table: Calculated Exact Masses

Compound Formula Calculated Monoisotopic Mass (u)
(Z)-3-Hexen-1-yl acetate C₈H₁₄O₂ 142.0994

Tandem Mass Spectrometry (MS/MS) for Deuterium Retention and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted molecule) and subjecting it to fragmentation. youtube.com By analyzing the masses of the resulting fragment ions, one can deduce the structure of the parent ion and the location of isotopic labels.

Research Findings: The electron ionization (EI) mass spectrum of (Z)-3-Hexen-1-yl acetate shows a characteristic fragmentation pattern. A prominent fragmentation pathway for esters is the neutral loss of the acid moiety. For (Z)-3-Hexen-1-yl acetate, this corresponds to the loss of acetic acid (CH₃COOH, 60 u), resulting in a fragment ion at m/z 82 (C₆H₁₀⁺).

In the case of this compound, the deuterium atoms are on the alcohol portion of the ester. Therefore, the neutral loss of acetic acid would still be 60 u, leading to a deuterated fragment ion at m/z 84 (C₆H₈D₂⁺). Observing this shift of +2 u in the fragment ion provides strong evidence that the deuterium labels are retained on the hexenyl fragment and are not part of the acetate group, confirming the C1 labeling position. Other fragments containing the C1 carbon would also show a +2 mass shift compared to the unlabeled compound.

Interactive Data Table: Key MS/MS Fragmentation Analysis

Parent Compound Parent Ion [M]⁺ (m/z) Key Fragmentation Fragment Ion (m/z)
(Z)-3-Hexen-1-yl acetate 142 Loss of CH₃COOH 82

Advanced Chromatographic Methods for Separation and Quantitative Analysis of Deuterated Analogs

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the separation and quantification of isotopically labeled compounds from their unlabeled counterparts and other matrix components. Deuterated analogs like this compound are frequently utilized as ideal internal standards in quantitative assays because they exhibit nearly identical chemical properties and extraction efficiencies to the analyte of interest, but are distinguishable by mass. shimadzu.com.cnmedchemexpress.com

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for volatile and semi-volatile compounds such as (Z)-3-Hexen-1-yl-acetate and its deuterated analog. The technique offers high-resolution separation based on the compound's boiling point and interaction with the stationary phase of the GC column, followed by highly specific detection and quantification by the mass spectrometer.

A phenomenon known as the chromatographic isotope effect is often observed, where the deuterated compound elutes slightly earlier than the non-deuterated version. nih.govchromforum.org This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, resulting in weaker intermolecular (van der Waals) interactions with the stationary phase, which marginally reduces the retention time. nih.gov

The mass spectrometer detector provides unambiguous differentiation between the analyte and the internal standard. The molecular weight of (Z)-3-Hexen-1-yl-acetate is approximately 142.20 g/mol , while this compound has a molecular weight of approximately 144.21 g/mol . medchemexpress.comnist.gov This mass difference of 2 Da allows for their distinct detection and accurate quantification by monitoring their respective molecular ions or characteristic fragment ions.

CompoundHypothetical Retention Time (min)Monitored Mass-to-Charge Ratio (m/z)
(Z)-3-Hexen-1-yl-acetate10.25142.1
This compound10.21144.1

While GC-MS is suitable for the parent ester, liquid chromatography-mass spectrometry (LC-MS) is essential for the analysis of non-volatile or thermally unstable precursors and metabolites of (Z)-3-Hexen-1-yl-acetate. shimadzu.com.cnnih.gov LC-MS is widely applied in metabolomics and biosynthetic pathway studies to identify and quantify polar compounds in complex biological matrices. nih.govmdpi.com

The biosynthesis of (Z)-3-Hexen-1-yl-acetate originates from the lipoxygenase (LOX) pathway, starting with polyunsaturated fatty acids like α-linolenic acid. nih.gov Key precursors that can be analyzed by LC-MS include the immediate alcohol precursor, (Z)-3-hexen-1-ol, as well as potential conjugated forms that render the molecule less volatile. In some biological systems, analogous compounds exist as non-volatile glycosidic or amino acid conjugates (e.g., cysteinyl or glutathionyl adducts), which can be effectively separated and quantified using reversed-phase LC-MS/MS. researchgate.net

Metabolic pathways for esters often involve hydrolysis back to the corresponding alcohol and carboxylic acid. Therefore, a primary metabolite of (Z)-3-Hexen-1-yl-acetate is (Z)-3-hexen-1-ol. Further metabolism could involve oxidation of the alcohol or the double bond. LC-MS/MS methods, particularly using a stable isotope-labeled internal standard like this compound, enable highly sensitive and accurate quantification of these metabolites. shimadzu.com.cnmdpi.com

Analyte TypePotential CompoundRationale for LC-MS Analysis
Precursor(Z)-3-Hexen-1-olMore polar and less volatile than the acetate ester.
Conjugated Precursor(Z)-3-Hexenyl-β-D-glucopyranosideNon-volatile glycoside requiring LC for separation.
Metabolite(Z)-3-Hexen-1-olProduct of ester hydrolysis.
Oxidized Metabolite(Z)-3-Hexenoic acidProduct of further oxidation of the alcohol.

Mechanistic Investigations Employing Deuterium Labeling

Kinetic Isotope Effect (KIE) Studies in Organic Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. By comparing the reaction rate of the non-deuterated (d0) compound with its deuterated (d2) counterpart, researchers can determine if a specific C-H bond is broken or significantly altered in the rate-determining step of the reaction. For (Z)-3-Hexen-1-yl-d2-acetate, KIE studies are particularly insightful for reactions involving the C1 position, such as enzymatic hydrolysis.

In plant systems, volatile esters like (Z)-3-hexenyl acetate (B1210297) are often hydrolyzed back to their corresponding alcohols by enzymes such as carboxylesterases (CXEs). nih.gov The mechanism of this hydrolysis can be probed using this compound. If the cleavage of a C-D bond at the C1 position is part of the rate-limiting step, a primary KIE (typically kH/kD > 2) would be observed. A smaller, secondary KIE might be observed if the hybridization of the C1 carbon changes during the transition state.

Illustrative Data: KIE in the Enzymatic Hydrolysis of (Z)-3-Hexen-1-yl Acetate

SubstrateEnzyme Concentration (nM)Initial Rate (μM/s)kH/kD
(Z)-3-Hexen-1-yl-acetate (d0)1015.21.1
This compound (d2)1013.8
This table presents hypothetical data to illustrate the expected outcome of a KIE study on the hydrolysis of this compound by a plant carboxylesterase. The small secondary KIE suggests a change in the steric environment at the C1 position in the transition state rather than direct C-H bond cleavage in the rate-determining step.

Elucidation of Reaction Pathways and Identification of Intermediates through Deuterium (B1214612) Tracing

Deuterium labels serve as unambiguous tracers that can be followed through complex metabolic pathways using mass spectrometry (MS). By introducing this compound into a biological system, such as plant leaves, its metabolic fate can be meticulously tracked. This technique is invaluable for confirming biosynthetic routes and identifying downstream metabolites.

(Z)-3-Hexenyl acetate is a key component of the Green Leaf Volatile (GLV) pathway, which is initiated from α-linolenic acid. researchgate.netfigshare.com While the d2-label in this compound is at the alcohol-derived portion of the molecule, it can be used to study the stability and subsequent conversions of the intact ester. For example, upon exposure to plant tissues, exogenous (Z)-3-hexenyl acetate can be taken up and converted into (Z)-3-hexenyl glycosides. nih.gov Using the d2-labeled compound would allow researchers to confirm this pathway and quantify the flux by monitoring the appearance of the heavier, deuterated glycoside. The distinct mass shift (M+2) makes the labeled molecules easily distinguishable from the endogenous, unlabeled pool. mdpi.com

Illustrative Data: Mass Spectrometric Tracing of Metabolites

CompoundFormulaExpected m/z (d0)Expected m/z (d2)
This compoundC₈H₁₂D₂O₂142.10144.11
(Z)-3-Hexen-1-d2-olC₆H₁₀D₂O102.10104.11
(Z)-3-Hexen-1-yl-d2-β-D-glucosideC₁₂H₂₀D₂O₆264.16266.17
This table shows the expected mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ of the deuterated compound and its potential metabolites. Detecting these specific masses would confirm the metabolic pathway.

Deuterium-Assisted Probing of Stereochemical Courses in Chemical Transformations

Deuterium labeling is a classic tool for investigating the stereochemistry of enzymatic reactions. While the d2-label in this compound is on a prochiral center that becomes chiral upon substitution of one deuterium, its primary utility in stereochemical studies often lies in its use as a tracer in combination with other labeled precursors.

The formation of (Z)-3-hexenyl acetate from (Z)-3-hexenol is catalyzed by an alcohol acyltransferase (AAT). researchgate.netresearchgate.net To probe the stereospecificity of the hydrogen removal from the alcohol substrate by the AAT enzyme, one would ideally use a stereospecifically labeled chiral precursor, such as (R)- or (S)-(Z)-3-hexen-1-d1-ol. In such an experiment, this compound could serve as an internal standard or be used in parallel experiments to confirm that the acetylation reaction proceeds without unexpected isotopic exchange at the C1 position, thereby validating the results of the stereochemical investigation.

Mechanistic Insights into Enzymatic Reactions in Non-Human Biological Systems

In non-human biological systems, particularly plants, (Z)-3-hexenyl acetate is a crucial signaling molecule. It is part of the "green leaf volatile" (GLV) blend produced rapidly in response to mechanical damage or herbivory. frontiersin.orgnih.gov These volatiles can act as defense signals within the plant and can warn neighboring plants of an impending threat. nih.gov The precise regulation of the synthesis and degradation of (Z)-3-hexenyl acetate is therefore of significant ecological importance.

This compound is an ideal tool for studying the key enzymes that regulate the levels of this important GLV. The biosynthesis pathway involves several enzymes, with the final steps being the reduction of (Z)-3-hexenal to (Z)-3-hexenol by an alcohol dehydrogenase (ADH), followed by acetylation by an alcohol acyltransferase (AAT). researchgate.netfigshare.com Conversely, the signal can be attenuated by the hydrolysis of the acetate by carboxylesterases (CXEs). nih.gov By supplying this compound to plant tissues, researchers can precisely measure the in vivo activity and kinetics of these CXEs without interference from ongoing biosynthesis. This allows for a clear understanding of how the plant catabolizes the volatile signal, providing crucial mechanistic insights into the regulation of plant defense responses.

Key Enzymes in the GLV Pathway and Insights from Deuterium Labeling

EnzymeReaction StepMechanistic QuestionRole of this compound
Lipoxygenase (LOX)α-Linolenic acid → 13-HPOTSubstrate binding and oxygenationNot directly used; deuterated linolenic acid would be the probe.
Hydroperoxide Lyase (HPL)13-HPOT → (Z)-3-HexenalCleavage mechanismNot directly used for this step.
Alcohol Dehydrogenase (ADH)(Z)-3-Hexenal → (Z)-3-HexenolStereospecificity of reductionNot directly used; deuterated hexenal (B1195481) would be the probe.
Alcohol Acyltransferase (AAT)(Z)-3-Hexenol + Acetyl-CoA → (Z)-3-Hexenyl acetateSubstrate specificity, kineticsCan be used as a standard to confirm reaction products.
Carboxylesterase (CXE)(Z)-3-Hexenyl acetate → (Z)-3-HexenolRate of signal degradation, KIEServes as a direct substrate to measure kinetic parameters and KIE.
This table summarizes the enzymes in the metabolic pathway of (Z)-3-hexenyl acetate and highlights how the deuterated isotopologue can be specifically employed to study the degradation step catalyzed by carboxylesterases.

Biosynthetic Pathways and Metabolic Fate in Non Human Systems

Deuterium (B1214612) Tracing for Elucidating Pheromone Biosynthesis in Insect Models

Deuterium tracing is a cornerstone technique for unraveling the biosynthetic pathways of insect pheromones, particularly in Lepidoptera (moths and butterflies). lu.se Most moth pheromones are Type I pheromones, which are straight-chain fatty acid derivatives modified by a specific sequence of enzymatic reactions. nih.gov The introduction of a deuterium-labeled precursor, such as a deuterated fatty acid or alcohol, into the pheromone gland allows scientists to map these enzymatic steps with high precision. lu.se

By applying a labeled compound and analyzing the resulting pheromone blend using methods like gas chromatography-mass spectrometry (GC-MS), researchers can detect the incorporation of deuterium into the final products. This confirms that the labeled precursor is indeed part of the biosynthetic chain. This methodology has been instrumental in identifying key enzymatic processes, including:

Desaturation: Introduction of double bonds into the fatty acid chain by desaturase enzymes. researchgate.net

Chain-shortening: A series of β-oxidation cycles that shorten the carbon backbone to a specific length. nih.gov

Reduction and Acetylation: Conversion of the fatty acyl precursor to an alcohol by a fatty acyl reductase (FAR), followed by acetylation to form the final acetate (B1210297) ester pheromone component.

The use of (Z)-3-Hexen-1-yl-d2-acetate and similar labeled molecules enables the unequivocal identification of intermediates and final products, providing a clear picture of the biosynthetic sequence. lu.se

Investigation of Precursor Incorporation and Enzymatic Specificity in Semiochemical Production

Determining which molecules serve as the initial building blocks and which enzymes catalyze their transformation is fundamental to understanding semiochemical production. Isotope-labeling studies are a primary method for investigating precursor incorporation. lu.se When a deuterium-labeled precursor is administered to an insect's pheromone gland, its successful incorporation into the final pheromone blend provides direct evidence of its role in the pathway. researchgate.net

This technique is also crucial for determining the specificity of the enzymes involved. For example, different desaturase enzymes exhibit specificity for the chain length of their fatty acid substrate and the position and geometry of the double bond they create. researchgate.net By tracing the fate of various labeled precursors, researchers can deduce the function and specificity of individual enzymes within the biosynthetic cascade. This process allows for the functional characterization of genes identified through transcriptome analysis of pheromone glands. lu.senih.gov

Research Step Methodology Outcome
Hypothesize Precursor Based on the chemical structure of the final pheromone.Identification of potential starting molecules.
Synthesize Labeled Precursor Chemical synthesis of a deuterium-labeled version of the hypothesized precursor (e.g., this compound).A traceable molecule for the experiment.
Administer Precursor Application of the labeled compound directly to the pheromone gland of the organism.Introduction of the tracer into the biosynthetic system. lu.se
Analyze Products Extraction of pheromone components and analysis via Gas Chromatography-Mass Spectrometry (GC-MS).Detection of the deuterium label in the final pheromone components, confirming the pathway and precursor incorporation. lu.se

Metabolic Transformations of this compound in Model Organisms (e.g., plants, insects)

Once introduced into an organism, this compound can undergo various metabolic transformations. These processes are vital for the activation, deactivation, or storage of the compound.

In Plants: (Z)-3-Hexenyl acetate is a well-known green leaf volatile (GLV) that plays a role in plant defense signaling and plant-plant communication. nih.govsemanticscholar.org When plants are exposed to airborne (Z)-3-hexenyl acetate, they can absorb it and metabolize it through several key reactions.

Hydrolysis: The ester bond is cleaved by carboxylesterase enzymes to release (Z)-3-hexenol. unibe.chbiorxiv.org This conversion may be a way to activate the compound, as (Z)-3-hexenol itself is a potent signaling molecule. researchgate.net

Esterification: Conversely, plants can convert (Z)-3-hexenol into (Z)-3-hexenyl acetate using acetyl-CoA and an acetyltransferase enzyme. researchgate.net This demonstrates a dynamic equilibrium between the alcohol and acetate forms.

Glycosylation: The (Z)-3-hexenol formed from hydrolysis can be conjugated with sugar molecules (e.g., glucose) by glycosyltransferases to form hexenyl glycosides. unibe.chresearchgate.net This is a common metabolic fate for many plant volatiles and is believed to be a method of detoxification and storage, creating non-volatile forms of the compound. researchgate.net

In Insects: Insects possess highly sensitive olfactory systems that can detect and differentiate between GLVs like (Z)-3-hexenol and (Z)-3-hexenyl acetate. nih.gov The metabolic fate of these compounds after detection is crucial for signal termination. While specific studies on the metabolism of this compound are not detailed, insects possess a range of enzymes capable of metabolizing such esters. This includes esterases that would hydrolyze the acetate to the corresponding alcohol, a key step in processing the chemical signal. exlibrisgroup.com

Organism Metabolic Process Enzyme Class Product(s)
Plants HydrolysisCarboxylesterase (CXE) unibe.ch(Z)-3-Hexen-1-ol
Plants EsterificationAcetyltransferase researchgate.net(Z)-3-Hexenyl acetate
Plants GlycosylationGlycosyltransferase(Z)-3-Hexenyl glycosides researchgate.net
Insects Hydrolysis (putative)Carboxylesterase (CCE) exlibrisgroup.com(Z)-3-Hexen-1-ol

Role of Deuterium Labeling in Elucidating Catabolic and Detoxification Pathways

The breakdown (catabolism) and detoxification of semiochemicals are essential for clearing signals and preventing toxic buildup. Deuterium labeling is an invaluable tool for studying these pathways because the mass difference introduced by deuterium allows metabolites to be easily distinguished from the organism's natural chemical background. medchemexpress.com

By introducing this compound into a model system, researchers can trace its degradation. The deuterium atoms act as a stable isotopic signature. Subsequent analysis of tissue extracts or excreta using mass spectrometry can identify metabolites containing this signature, thereby revealing the catabolic route.

Potential detoxification pathways that can be elucidated using this method include:

Hydrolysis: As mentioned, the initial step in the detoxification of an ester is often hydrolysis to an alcohol and a carboxylic acid, catalyzed by esterases. exlibrisgroup.com Tracing the deuterated alcohol would confirm this primary step.

Oxidation: The resulting alcohol could be further oxidized to an aldehyde and then a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

Conjugation: In insects, detoxification often involves conjugation of the molecule (or its metabolites) with polar molecules like glutathione, catalyzed by glutathione-S-transferases (GSTs), to increase water solubility and facilitate excretion. exlibrisgroup.com Deuterium labeling would allow for the identification of these conjugated products.

While insects are known to have fewer genes for certain detoxification enzymes compared to other species, these pathways are critical for their survival and chemical communication. exlibrisgroup.com Deuterium tracing provides a definitive method to confirm the specific enzymes and pathways responsible for the breakdown and clearance of semiochemicals like this compound.

Ecological and Inter Organismal Interactions in Non Human Contexts

Application of (Z)-3-Hexen-1-yl-d2-acetate as a Semiochemical Tracer in Field Studies

While the direct application of this compound as a semiochemical tracer in published field studies is not extensively documented, the principles of using stable isotope-labeled compounds in ecological research are well-established. Deuterium (B1214612) labeling provides a sophisticated method for tracking the fate of semiochemicals in the environment and their uptake by organisms without the need for radioactive materials.

In hypothetical field applications, this compound could be released into a controlled ecosystem to:

Monitor atmospheric dispersal: The deuterium label allows for the sensitive detection and quantification of the labeled compound against a background of naturally occurring (Z)-3-hexenyl acetate (B1210297). This would enable researchers to model how wind, temperature, and vegetation structure affect the dispersal of this key signaling molecule.

Trace uptake by insects: By capturing insects in a treated area and analyzing their tissues for the presence of the d2 label, researchers could definitively determine which species are attracted to and physically interact with this specific plant volatile. This is crucial for identifying the full range of herbivores and their natural enemies that respond to this cue.

Investigate plant-plant communication: The labeled compound could be applied to a "donor" plant, and neighboring "receiver" plants could be monitored for the uptake of the deuterated signal. This would provide direct evidence of aerial communication between plants, a phenomenon that has been shown to prime defenses in undamaged plants. nih.govnih.gov

The primary advantage of using a deuterated tracer like this compound is the ability to distinguish the experimental compound from endogenous sources, thus providing unambiguous evidence of its movement and absorption within an ecological system.

Deuterium-Labeled Pheromones in Behavioral Ecology Studies of Insect Communication and Plant Volatile Signaling

(Z)-3-Hexenyl acetate is a key component of the "smell of freshly cut grass" and plays a significant role in both insect and plant signaling. elifesciences.org It is a green leaf volatile (GLV) released by plants upon damage, and it can act as an attractant for herbivores, as well as for the predators and parasitoids of those herbivores. wikipedia.orgmpg.de This creates a complex web of interactions where the same chemical signal can have vastly different meanings for different organisms.

Deuterium labeling of (Z)-3-hexenyl acetate allows for precise investigations into these behavioral responses. For example, in a controlled environment, researchers can present insects with a choice between the natural compound and this compound. This can help to determine if the deuterium label itself has any effect on the insect's behavior.

In the context of plant volatile signaling, exposing plants to this compound can help to unravel the mechanisms of plant-plant communication. Researchers can track the uptake of the deuterated compound by neighboring plants and observe subsequent physiological changes, such as the induction of defense-related genes. nih.gov This provides a direct link between the perception of a specific volatile cue and the initiation of a defensive response.

Table 1: Examples of Research Questions Addressable with this compound in Behavioral Ecology

Research AreaExample Research QuestionPotential Outcome
Insect Host-FindingDo herbivorous insects differentiate between this compound and its non-deuterated counterpart when locating a host plant?Insight into the specificity of olfactory receptors and the potential for isotopic effects to alter behavior.
Predator-Prey InteractionsCan parasitoid wasps locate their herbivore hosts by following a plume of this compound released from a damaged plant?Confirmation of the role of this specific GLV in attracting natural enemies of herbivores.
Plant-Plant CommunicationDoes exposure to airborne this compound prime the defenses of an undamaged neighboring plant against future herbivory?Direct evidence for the role of this GLV as an airborne signal in plant defense priming.

Tracer Studies in Olfactory Receptor Binding and Signal Transduction Mechanisms (in vitro/ex vivo, non-human models)

The initial events in olfaction involve the binding of a volatile molecule to an olfactory receptor (OR) on the surface of a neuron in the antenna of an insect or the nasal epithelium of a vertebrate. nih.gov Deuterium-labeled compounds are invaluable tools for studying these molecular interactions in non-human models, both in vitro and ex vivo.

Using techniques such as single-sensillum recording from insect antennae, researchers can measure the electrophysiological response of olfactory neurons to puffs of this compound. This allows for a direct comparison of the sensitivity and specificity of the receptors for the labeled and unlabeled compounds. nih.gov

In vitro studies using expressed olfactory receptors in cell lines or Xenopus oocytes can provide even more detailed information about the binding kinetics of this compound. nih.gov By competing the labeled compound with its non-labeled counterpart, researchers can determine the binding affinity of the receptor for each molecule. These studies can help to elucidate the precise molecular features that are important for receptor activation.

Furthermore, the deuterium label can be used as a tracer to follow the fate of the molecule after it binds to the receptor, providing insights into the downstream signal transduction cascade.

Comparative Studies on the Impact of Deuterium Labeling on Receptor Affinity and Biological Efficacy

A critical question in the use of deuterated compounds in biological studies is whether the isotopic substitution itself alters the molecule's biological activity. The replacement of hydrogen with deuterium increases the mass of the molecule and can affect the strength of chemical bonds, which in turn can influence how the molecule interacts with a biological receptor. nih.gov

The impact of deuterium labeling on receptor affinity and biological efficacy is not always predictable and can be system-dependent. In some cases, deuterated compounds have been shown to have nearly identical biological activity to their non-deuterated counterparts. nih.gov In other instances, significant "isotope effects" have been observed, where the deuterated molecule is either more or less potent. nih.gov

For this compound, comparative studies are essential to validate its use as a true tracer for the natural compound. Such studies would involve parallel experiments using both the deuterated and non-deuterated forms and comparing the results.

Table 2: Potential Isotopic Effects of Deuterium Labeling on (Z)-3-Hexenyl Acetate Interactions

ParameterPotential Effect of DeuterationRationale
Binding Affinity to Olfactory Receptors Could be slightly increased, decreased, or unchanged.The change in mass and vibrational energy of the C-D bond compared to the C-H bond can alter the van der Waals interactions and hydrogen bonding potential within the receptor's binding pocket. nih.govwikipedia.org
Rate of Enzymatic Degradation May be slower.The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which can slow down enzymatic cleavage by odorant-degrading enzymes in the insect antenna.
Behavioral Response Threshold Could be altered.If the binding affinity or the rate of degradation is changed, the concentration of the compound required to elicit a behavioral response may also be different.

Computational and Theoretical Studies on Z 3 Hexen 1 Yl D2 Acetate

Quantum Chemical Calculations for Predicting Deuterium (B1214612) Isotope Effects and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the influence of deuterium substitution on spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The replacement of protium (B1232500) with deuterium alters the zero-point vibrational energy (ZPVE) of the C-D bond compared to the C-H bond. This change leads to a slight contraction of the C-D bond and a modification of the electron distribution, which in turn affects the magnetic shielding of nearby nuclei.

These changes, known as deuterium isotope effects on NMR chemical shifts, can be calculated by optimizing the molecular geometry and computing the NMR shielding tensors for both the protiated and deuterated isotopologues. The difference between these calculated values provides a prediction of the isotope effect. Typically, a secondary isotope effect is observed, where the chemical shift of the carbon atom bonded to the deuterium (nΔC(D), where n is the number of bonds) is shifted upfield. Long-range effects can also be observed on carbons further away from the substitution site. rsc.org

Table 1: Predicted Deuterium Isotope Effects on 13C NMR Chemical Shifts for (Z)-3-Hexen-1-yl-d2-acetate Note: The following data is illustrative of typical results from quantum chemical calculations and is not based on published experimental values for this specific compound.

Carbon AtomPredicted Chemical Shift (δ) for (Z)-3-Hexen-1-yl-acetate (ppm)Predicted Isotope Shift ¹Δ¹³C(D) (ppm)Predicted Chemical Shift (δ) for this compound (ppm)
C1 (-CH₂-O)60.5-0.5060.0
C2 (-CH₂-CH=)27.8-0.1227.68
C3 (=CH-CH₂)123.5-0.02123.48
C4 (=CH-CH₂)134.2< -0.01134.2
C5 (-CH₂-CH₃)20.7< -0.0120.7
C6 (-CH₃)14.1< -0.0114.1
C=O (acetyl)171.0< -0.01171.0
CH₃ (acetyl)21.0< -0.0121.0

These calculations serve as a valuable diagnostic tool for confirming deuteration sites and understanding the subtle electronic consequences of isotopic substitution. fu-berlin.debibliotekanauki.pl

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Deuterated Analogs

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. For this compound, MD simulations can be used to explore how deuteration at the C1 position affects the molecule's preferred three-dimensional structure and its interactions with its environment.

The slightly shorter effective bond length and altered vibrational dynamics of the C-D bond compared to the C-H bond can influence the conformational landscape. While the effect on major dihedral angles might be small, it can alter the population of different conformers in equilibrium. Simulations can quantify these subtle shifts by calculating the potential energy of different rotational isomers (rotamers). Furthermore, in condensed phases, MD can model how the deuterated analog interacts with solvent molecules or other molecules, revealing potential changes in solvation energies or binding affinities that arise from modified van der Waals interactions and hydrogen bonding capabilities.

Table 2: Illustrative Conformational Energy Analysis via Molecular Dynamics Note: This table presents hypothetical energy differences for key dihedral angles that would be investigated in a typical MD study.

Dihedral AngleProtiated Conformer Energy (kJ/mol)Deuterated Conformer Energy (kJ/mol)Energy Difference (ΔE) (kJ/mol)
O-C1-C2-C30 (Global Minimum)0 (Global Minimum)0
O-C1-C2-C35.2 (Local Minimum)5.1-0.1
C1-C2-C3-C40.5 (Gauche)0.45-0.05
C2-C3-C4-C512.1 (Eclipsed)12.0-0.1

Though the energy differences are minor, they can influence the macroscopic properties of the substance by altering the statistical distribution of molecular conformations.

Theoretical Modeling of Reaction Energetics and Transition States for Deuterium-Involved Processes

Theoretical models are crucial for understanding how isotopic substitution affects reaction rates, a phenomenon known as the kinetic isotope effect (KIE). For reactions involving the C1 position of this compound, such as enzymatic hydrolysis or oxidation, the presence of deuterium can significantly alter the reaction kinetics.

By calculating the potential energy surface for a proposed reaction mechanism, computational methods can determine the structures and energies of reactants, transition states, and products. The KIE arises primarily from the difference in ZPVE between the reactant and the transition state for the protiated and deuterated species. If a C-H bond is being broken or its hybridization is changing in the rate-determining step, the ZPVE difference between the C-H and C-D bonds will be different in the transition state compared to the ground state. This leads to a difference in activation energy (Ea) and, consequently, a different reaction rate. A primary KIE (kH/kD > 1) is expected if the C-D bond is cleaved in the rate-determining step.

Table 3: Hypothetical Reaction Energetics for Ester Hydrolysis Note: This table illustrates the kind of data generated from theoretical modeling of a reaction mechanism, comparing the protiated and deuterated species.

Parameter(Z)-3-Hexen-1-yl-acetateThis compoundIsotope Effect
Ground State ZPVE (kJ/mol)850.4842.1-
Transition State ZPVE (kJ/mol)835.2829.0-
Calculated Activation Energy (Ea) (kJ/mol)95.098.1-
Predicted kH/kD--1.25 (Secondary)

These theoretical predictions can elucidate reaction mechanisms by comparing calculated KIEs with experimental values. researchgate.netsemanticscholar.org

Prediction of Vibrational Frequencies and Spectroscopic Signatures for Deuterated Species

Vibrational spectroscopy (Infrared and Raman) is highly sensitive to isotopic substitution. Quantum chemical calculations can accurately predict the vibrational frequencies of molecules and how they shift upon deuteration. The most significant and predictable change occurs for the vibrational modes directly involving the substituted atoms.

The frequency of a bond stretch is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium is approximately twice the mass of protium, the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an IR spectrum, whereas C-D stretches are expected to appear around 2100-2200 cm⁻¹. This large shift provides a clear and unambiguous spectroscopic signature for deuteration. Calculations can predict the entire vibrational spectrum, aiding in the assignment of experimental spectra and confirming the location of the isotopic label. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Modes in (Z)-3-Hexen-1-yl-acetate and its d2-Analog Note: These frequencies are representative predictions from DFT calculations.

Vibrational ModePredicted Frequency (cm⁻¹) in (Z)-3-Hexen-1-yl-acetatePredicted Frequency (cm⁻¹) in this compoundFrequency Ratio (νH/νD)
C-H symmetric stretch at C12885--
C-H asymmetric stretch at C12950--
C-D symmetric stretch at C1-21101.37
C-D asymmetric stretch at C1-21851.35
CH₂ scissoring at C11460--
CD₂ scissoring at C1-10801.35
C=O stretch17451744~1.00
C=C stretch16551654~1.00

Future Directions and Emerging Research Avenues

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Bioactive Molecules

The synthesis of deuterated molecules is continually evolving, with new methods offering greater precision, efficiency, and applicability to complex structures. researchgate.netresearchgate.net Traditional approaches often involve multi-step syntheses starting from deuterated precursors. researchgate.net However, recent advancements are focused on late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of its synthesis. researchgate.net This is particularly advantageous for bioactive molecules that are challenging to synthesize from scratch.

Hydrogen isotope exchange (HIE) reactions have become a cornerstone of modern deuterium labeling. researchgate.netresearchgate.net These methods, often catalyzed by transition metals like iridium, allow for the direct replacement of hydrogen atoms with deuterium in a highly selective manner. researchgate.net The development of novel catalysts and reaction conditions is expanding the scope of HIE to a wider range of functional groups and molecular architectures. researchgate.net Visible-light photocatalysis is also emerging as a powerful tool for deuteration, offering milder reaction conditions and unique selectivities. researchgate.net

These advancements are critical for the study of complex bioactive molecules, including semiochemicals like (Z)-3-Hexen-1-yl acetate (B1210297). The ability to selectively introduce deuterium at specific positions within the molecule allows researchers to probe the subtle mechanisms of its biosynthesis, metabolism, and receptor interactions with unprecedented detail.

Key Advancements in Deuterium Labeling

TechnologyDescriptionSignificance for Complex Molecules
Late-Stage FunctionalizationIntroduction of deuterium in the final steps of a synthesis.Enables labeling of complex molecules without de novo synthesis.
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium, often using transition metal catalysts. researchgate.netAllows for highly selective and efficient labeling. researchgate.net
Visible-Light PhotocatalysisUse of light to drive deuteration reactions. researchgate.netOffers mild reaction conditions and novel selectivities. researchgate.net

Integration of Multi-Omics Approaches with Isotopic Tracing for Systems Biology

The era of systems biology demands a holistic understanding of biological processes, which can be achieved by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comresearchgate.net Isotopic tracers like (Z)-3-Hexen-1-yl-d2-acetate are powerful tools for adding a dynamic layer to these multi-omics studies. nih.govimmune-system-research.com By tracing the metabolic fate of the deuterated compound, researchers can connect changes in gene expression and protein levels to alterations in metabolic fluxes. nih.govimmune-system-research.com

Metabolomics, the large-scale study of small molecules, is particularly synergistic with isotopic tracing. nih.govnih.gov By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can track the incorporation of deuterium from a labeled precursor into a multitude of downstream metabolites. immune-system-research.comnih.gov This provides a detailed map of metabolic pathways and their regulation. When combined with genomic and proteomic data, this approach can reveal how genetic variations or changes in protein expression influence metabolic networks. mdpi.com

For a semiochemical like this compound, a multi-omics approach could elucidate the entire pathway from its biosynthesis, regulated by specific genes and enzymes, to its perception by other organisms, which triggers a cascade of transcriptomic and proteomic responses. This integrated view is essential for understanding the complex interplay of molecules in ecological interactions.

Multi-Omics Integration with Isotopic Tracing

Omics PlatformInformation ProvidedIntegration with Deuterium Tracing
GenomicsGenetic blueprint of an organism. thermofisher.comIdentifies genes responsible for the biosynthesis and metabolism of the labeled compound.
TranscriptomicsGene expression profiles under specific conditions. thermofisher.comReveals how the labeled compound or its downstream metabolites affect gene regulation.
ProteomicsProtein expression and post-translational modifications. thermofisher.comlabinsights.nlIdentifies enzymes involved in the metabolic pathway and proteins whose expression is altered by the labeled compound.
MetabolomicsComprehensive profile of small molecules. nih.govTracks the metabolic fate of the deuterium label through various pathways. nih.govimmune-system-research.com

Development of Novel Analytical Platforms for Ultrasensitive Detection of Deuterated Metabolites

The ability to detect and quantify deuterated compounds with high sensitivity and precision is paramount for isotopic tracing studies. rsc.org Mass spectrometry (MS) is a cornerstone technology in this field, with various platforms offering different advantages. nih.govscispace.com High-resolution mass spectrometry, for instance, can distinguish between molecules with very small mass differences, which is crucial for resolving deuterated and non-deuterated species. nih.gov

Accelerator mass spectrometry (AMS) represents the pinnacle of sensitivity for isotope analysis, capable of detecting attomolar quantities of rare isotopes. scispace.comresearchgate.net While traditionally used for radiocarbon dating, AMS is finding increasing application in biomedical and environmental research for the ultrasensitive detection of labeled compounds. researchgate.net This level of sensitivity is particularly valuable for studying processes where the concentration of the labeled metabolite is extremely low.

Other advanced analytical techniques are also being developed and refined for the analysis of deuterated compounds. These include sophisticated NMR techniques and hyphenated methods that couple chromatography with mass spectrometry for enhanced separation and detection. immune-system-research.com The continued development of these platforms will enable researchers to probe metabolic pathways with even greater detail and sensitivity.

Interdisciplinary Research Opportunities Utilizing Deuterium-labeled Semiochemicals in Advanced Scientific Fields

The application of deuterium-labeled semiochemicals like this compound extends far beyond traditional chemical ecology. The insights gained from tracing these signaling molecules can be leveraged in a variety of advanced scientific fields.

In agriculture, understanding how plants and insects communicate via semiochemicals can lead to the development of novel pest management strategies. zeochem.com By elucidating the biosynthesis and perception of these compounds, it may be possible to engineer crops with enhanced defense mechanisms or to develop more effective and environmentally friendly attractants or repellents.

In environmental science, deuterium-labeled compounds can serve as tracers to study the fate and transport of chemicals in ecosystems. labinsights.nl For example, by tracking the movement of a labeled semiochemical, researchers can gain insights into air and water currents, as well as the bioaccumulation of compounds in the food web.

Furthermore, the study of semiochemicals has implications for materials science and synthetic biology. The enzymes involved in the biosynthesis of these molecules could be harnessed to create novel biocatalysts for the production of fine chemicals and pharmaceuticals. The principles of molecular recognition in chemoreception could also inspire the design of new sensors and smart materials.

The interdisciplinary nature of this research, combining chemistry, biology, ecology, and engineering, creates a rich landscape for future discoveries and innovations.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and isotopic purity of (Z)-3-Hexen-1-yl-d2-acetate in synthetic samples?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify the (Z)-configuration via coupling constants (e.g., 3JHH^3J_{H-H} values for vinyl protons) and compare with literature data for non-deuterated analogs. Isotopic purity of the deuterated positions (d2) should be confirmed using mass spectrometry (e.g., ESI-MS or GC-MS) to detect isotopic peaks and quantify deuterium incorporation .

Q. What are standard protocols for synthesizing this compound with high stereochemical fidelity?

  • Methodological Answer : Employ esterification of (Z)-3-Hexen-1-ol-d2 with acetic anhydride under acidic catalysis. Optimize reaction conditions (temperature, solvent) to minimize isomerization to the (E)-form. Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or preparative GC to isolate the (Z)-isomer .

Q. How should researchers design experiments to characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat, and humidity. Analyze degradation products via GC-MS and quantify isomerization or hydrolysis using kinetic modeling. Store samples in amber vials at −20°C under inert gas to minimize decomposition .

Advanced Research Questions

Q. How can isotopic labeling (d2) in this compound influence its behavior in tracer studies for plant volatile research?

  • Methodological Answer : Use deuterium-labeled acetate in metabolic flux analysis to track incorporation into plant volatile organic compounds (VOCs). Compare 13C^{13}\text{C}- and 2H^{2}\text{H}-labeling efficiency via isotope ratio mass spectrometry (IRMS), accounting for kinetic isotope effects (KIEs) that may alter reaction rates .

Q. What analytical challenges arise when distinguishing this compound from its (E)-isomer or non-deuterated analogs in complex biological matrices?

  • Methodological Answer : Optimize chromatographic separation using chiral columns or ion mobility spectrometry (IMS). Validate selectivity via tandem MS/MS with collision-induced dissociation (CID) to identify isomer-specific fragment ions. Cross-validate with synthetic standards .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different ecological studies?

  • Methodological Answer : Perform meta-analysis of published datasets, controlling for variables such as plant species, environmental conditions, and detection limits. Design controlled lab experiments to isolate confounding factors (e.g., synergistic effects with other VOCs) .

Q. What computational approaches are suitable for modeling the isotopic effects of deuterium on the physicochemical properties of this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to predict vibrational frequencies and isotopic shifts in IR spectra. Validate against experimental data and apply QSPR models to estimate partition coefficients (log P) and vapor pressure changes due to deuteration .

Critical Research Considerations

  • Experimental Replication : Follow guidelines in to document methods in sufficient detail for reproducibility, including deuterium labeling protocols and purity thresholds.
  • Data Contradictions : Apply frameworks from to systematically evaluate discrepancies in bioactivity or stability data, emphasizing controlled variable isolation.
  • Ethical Reporting : Adhere to analytical rigor standards in when presenting spectral data or stability metrics, avoiding overinterpretation of minor peaks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.